

Technical Support Center: Managing Fungicide Resistance to Strobilurins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Metominostrobin

Cat. No.: B1676514

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strobilurin fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for strobilurin fungicides?

A1: Strobilurin fungicides, also known as Quinone outside Inhibitors (QoI), act by inhibiting mitochondrial respiration in fungi. They bind to the Qo site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons between cytochrome b and cytochrome c₁, which halts ATP synthesis and ultimately leads to fungal cell death.[\[1\]](#)[\[2\]](#)

Q2: What are the main mechanisms of resistance to strobilurin fungicides?

A2: The two primary mechanisms of resistance are:

- Target site mutation: The most common mechanism is a single point mutation in the cytochrome b gene (cytb). The G143A mutation, which results in the substitution of glycine with alanine at position 143, is the most frequently observed and confers a high level of resistance.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Another less common mutation is F129L, which results in a phenylalanine to leucine substitution at position 129 and typically confers a lower level of resistance.

- Alternative Oxidase (AOX) Pathway: Some fungi can bypass the strobilurin-inhibited Complex III by utilizing an alternative oxidase (AOX) pathway. This pathway allows for the continued transfer of electrons from the ubiquinone pool to oxygen, albeit with reduced ATP production.[8][9][10][11][12]

Q3: Is there cross-resistance among different strobilurin fungicides?

A3: Yes, due to their identical mode of action, fungi that develop resistance to one strobilurin fungicide will exhibit cross-resistance to all other strobilurins within the same FRAC (Fungicide Resistance Action Committee) group 11.[2][13]

Q4: Can fungi resistant to strobilurins also be resistant to fungicides with different modes of action?

A4: Generally, no. Resistance to strobilurins does not confer cross-resistance to fungicides with different modes of action, such as demethylation inhibitors (DMIs) or succinate dehydrogenase inhibitors (SDHIs).[13] However, it is possible for a fungal population to independently develop resistance to multiple fungicide classes.

Troubleshooting Guides

Problem 1: My "sensitive" control strain shows unexpected tolerance to strobilurins in my in vitro assay.

- Possible Cause 1: Contamination. Your control culture may be contaminated with a resistant fungal or yeast strain.
 - Solution: Re-streak your control strain from a glycerol stock onto a fresh plate to obtain a pure culture. Verify the purity of the culture microscopically.
- Possible Cause 2: Spontaneous Mutation. Although rare, it is possible for spontaneous mutations to occur in your control strain, leading to the emergence of resistant individuals.
 - Solution: Sequence the cytochrome b gene of your control strain to check for known resistance mutations like G143A. Always use a recently revived culture from a trusted stock for your experiments.

- Possible Cause 3: Inaccurate Fungicide Concentration. The final concentration of the strobilurin in your assay medium may be lower than intended due to errors in stock solution preparation or dilution.
 - Solution: Prepare fresh fungicide stock solutions and carefully recalculate all dilutions. Verify the accuracy of your pipettes.

Problem 2: I am getting inconsistent EC50 values for the same fungal isolate across different experiments.

- Possible Cause 1: Variation in Inoculum. The age, concentration, and physiological state of the fungal spores or mycelium used as inoculum can affect the outcome of the assay.
 - Solution: Standardize your inoculum preparation procedure. Use spores from cultures of the same age and quantify the spore concentration using a hemocytometer before preparing your final inoculum suspension.
- Possible Cause 2: Inconsistent Incubation Conditions. Variations in temperature, light, and humidity can influence fungal growth rates and, consequently, EC50 values.
 - Solution: Ensure that all assay plates are incubated under identical and controlled environmental conditions.
- Possible Cause 3: Issues with Assay Medium. The pH and composition of the growth medium can influence both fungal growth and fungicide activity.
 - Solution: Prepare your growth medium consistently for each experiment. Check and adjust the pH if necessary.

Problem 3: My PCR-based assay for the G143A mutation is not working correctly (e.g., no amplification, non-specific bands).

- Possible Cause 1: Poor DNA Quality. The presence of PCR inhibitors in your fungal DNA extract can prevent amplification.
 - Solution: Re-purify your DNA using a commercial kit that includes steps for removing polysaccharides and other common inhibitors from fungal samples. Assess DNA quality

using a spectrophotometer (A260/280 and A260/230 ratios).

- Possible Cause 2: Primer/Probe Issues. The primers or probes may have degraded or may not be specific to your fungal species of interest.
 - Solution: Order fresh primers and probes. Verify the specificity of your primers by performing a BLAST search against the genome of your target fungus.
- Possible Cause 3: Incorrect PCR Cycling Conditions. The annealing temperature and extension time may not be optimal for your specific primers and target DNA.
 - Solution: Perform a gradient PCR to determine the optimal annealing temperature for your primers. Ensure that the extension time is sufficient for the length of your amplicon.

Quantitative Data

Table 1: Example EC50 Values for Strobilurin Fungicides in Sensitive and Resistant Fungal Strains.

Fungal Species	Strobilurin Fungicide	Genotype	Mean EC50 (µg/mL)	Resistance Factor (RF)	Reference
Cercospora sojina	Azoxystrobin	G143 (Sensitive)	<0.1	-	[14]
Cercospora sojina	Azoxystrobin	A143 (Resistant)	>100	>1000	[14]
Sclerotium rolfsii	Pyraclostrobi n	Baseline (Sensitive)	0.4469 ± 0.2490	-	[15]
Alternaria alternata	Pyraclostrobi n	Sensitive	<1	-	[16]
Alternaria alternata	Pyraclostrobi n	Resistant	>100	>100	[16]
Cylindrocarpon destructans	Azoxystrobin	Sensitive	≤2.27	-	[17]
Cylindrocarpon destructans	Trifloxystrobin	Sensitive	≤2.27	-	[17]

Table 2: Frequency of the G143A Mutation in Various Fungal Pathogen Populations.

Fungal Species	Location	Year(s) of Sampling	Number of Isolates/Fields	Frequency of G143A Mutation	Reference
Blumeria graminis f. sp. tritici	Tasmania	Not Specified	Not Specified	9-100%	[18]
Cercospora cf. flagellaris	Louisiana	2011-2013	98	89%	[3]
Cercospora sojina	Virginia	2015-2017	Multiple Fields	1-99% (mean = 27%)	[14]
Venturia inaequalis	Czech Republic	2007-2011	136	97.9-100% in some orchards	[19]

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies described for *Sclerotium rolfsii* and other fungi. [\[15\]](#)[\[20\]](#)

1. Materials:

- Fungal isolates (test and sensitive control strains)
- Potato Dextrose Agar (PDA)
- Strobilurin fungicide stock solution (e.g., 10 mg/mL in acetone or DMSO)
- Sterile acetone or DMSO (solvent for fungicide)
- Sterile distilled water
- 90 mm Petri dishes

- 5 mm cork borer

- Incubator

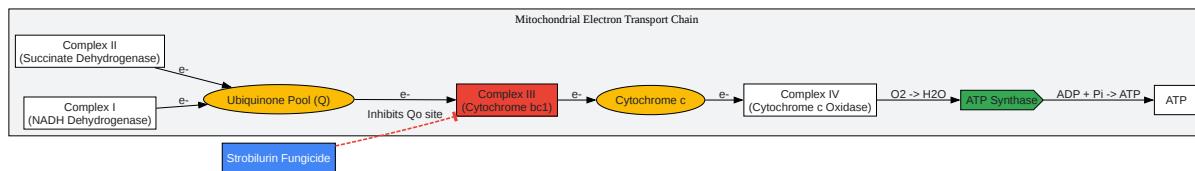
2. Procedure:

- Prepare Fungicide-Amended Media: a. Autoclave PDA and cool to 50-55°C in a water bath. b. Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). c. Add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations. For the control plates, add an equivalent volume of the solvent (e.g., acetone). d. Mix well and pour the amended PDA into Petri dishes. Allow the plates to solidify.
- Inoculation: a. Culture the fungal isolates on PDA plates for 3-5 days, or until the colony margin is actively growing. b. Using a sterile 5 mm cork borer, take mycelial plugs from the edge of the actively growing colonies. c. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
- Incubation: a. Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) in the dark for 3-5 days, or until the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.
- Data Collection and Analysis: a. Measure the colony diameter in two perpendicular directions for each plate. b. Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm). c. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. d. Use a statistical software package to perform a probit or log-logistic regression analysis to determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%).

Protocol 2: Detection of the G143A Mutation using Allele-Specific Quantitative PCR (AS-qPCR)

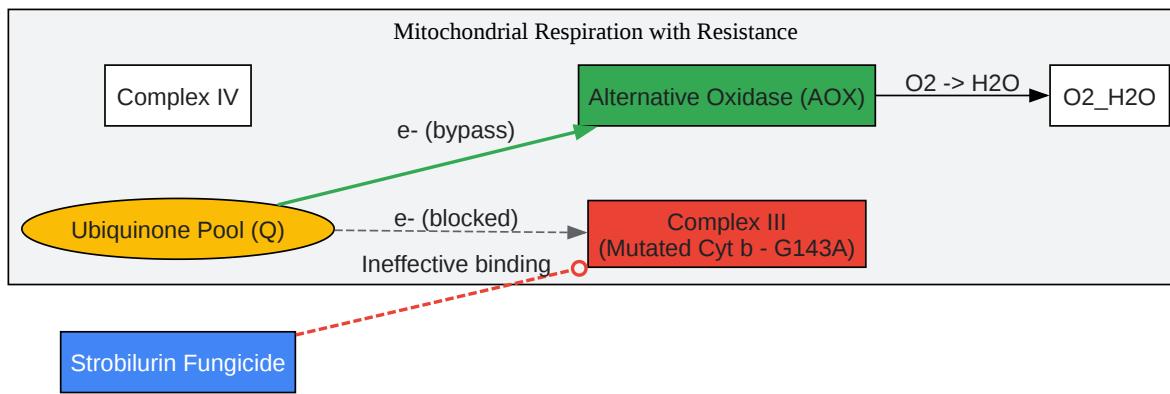
This protocol is a generalized procedure based on the principles described for *Blumeria graminis* f. sp. *tritici*.[\[18\]](#)[\[21\]](#)

1. Materials:

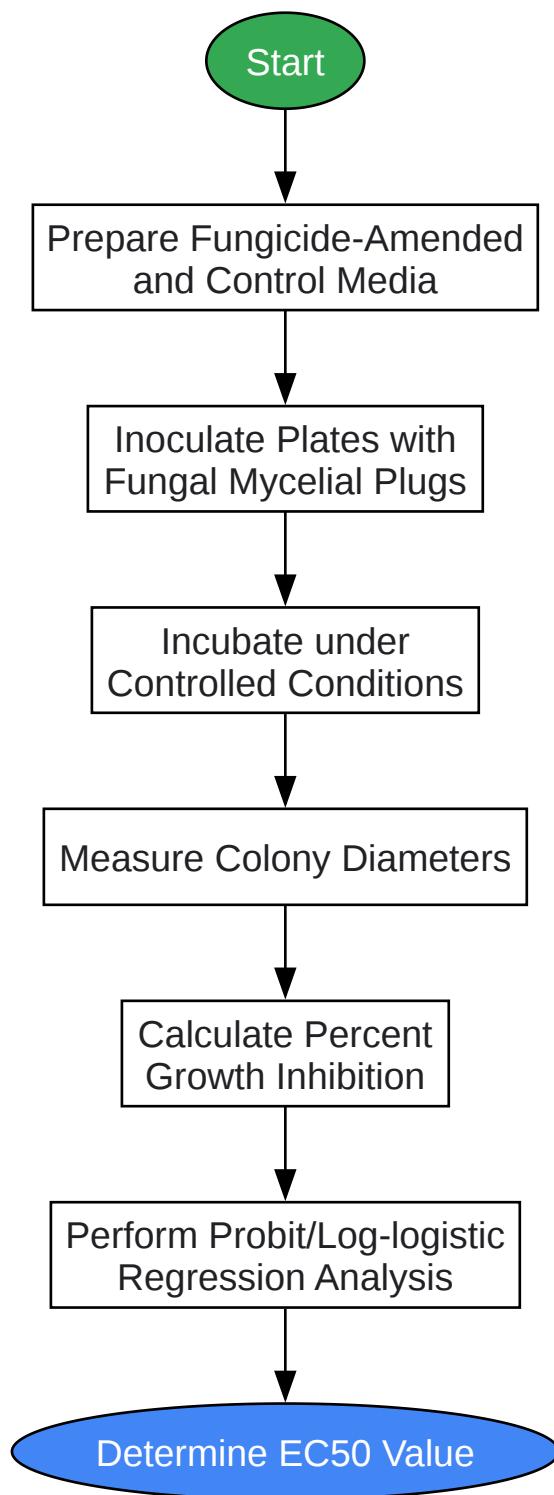

- Fungal DNA extract
- Allele-specific primers for the G143 (sensitive) and A143 (resistant) alleles of the cytochrome b gene.
- A common reverse primer.
- SYBR Green qPCR master mix
- Real-time PCR instrument
- Control DNA from known sensitive (G143) and resistant (A143) strains.

2. Procedure:

- Primer Design: a. Design two forward primers that are specific to the G143 (sensitive) and A143 (resistant) alleles, respectively. The single nucleotide polymorphism (SNP) should be at or near the 3' end of the primer to maximize specificity. b. Design a common reverse primer downstream of the mutation site.
- DNA Extraction: a. Extract high-quality genomic DNA from the fungal isolates to be tested.
- qPCR Reaction Setup: a. Prepare two separate qPCR reactions for each DNA sample: one with the G143-specific forward primer and the common reverse primer, and the other with the A143-specific forward primer and the common reverse primer. b. Each reaction should contain the appropriate concentrations of primers, SYBR Green master mix, and template DNA. c. Include no-template controls (NTCs) for each primer set. d. Include control reactions with DNA from known sensitive and resistant strains.
- Real-time PCR Program: a. Use a standard three-step cycling protocol (denaturation, annealing, extension) for approximately 40 cycles. b. Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
- Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. The presence of a low Cq value in the reaction with the A143-specific primer indicates the presence of the resistance allele. c. The relative frequency of the resistant allele in a mixed


population can be estimated by comparing the Cq values obtained with the sensitive and resistant primer sets.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of action of strobilurin fungicides.

[Click to download full resolution via product page](#)

Caption: Mechanisms of strobilurin resistance.

[Click to download full resolution via product page](#)

Caption: Workflow for EC50 value determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Update on resistance to strobilurin fungicides in the apple scab fungus in Michigan - MSU Extension [canr.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alternative oxidase - Wikipedia [en.wikipedia.org]
- 9. Aox | PPTX [slideshare.net]
- 10. Alternative Oxidase: From Molecule and Function to Future Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen *Blumeria graminis* f. sp. *tritici* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

- 20. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen *Blumeria graminis* f. sp. *tritici* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing Fungicide Resistance to Strobilurins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676514#strategies-for-managing-fungicide-resistance-to-strobilurins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com